

Assaying the Effect of BMS-199264 on Mitochondrial Respiration: Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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Introduction

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0-ATP synthase, specifically targeting its reverse activity as an ATP hydrolase.^{[1][2][3][4]} Under normal physiological conditions, the F1F0-ATP synthase utilizes the proton motive force generated by the electron transport chain (ETC) to synthesize ATP. However, under pathological conditions such as ischemia, the collapse of the proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the mitochondrial membrane potential.^{[5][6]} This ATP hydrolysis can be a significant contributor to cellular energy depletion during ischemic events.

BMS-199264 offers a valuable tool for dissecting the roles of ATP synthesis and hydrolysis in cellular bioenergetics and pathophysiology. Its selectivity for the hydrolase activity allows researchers to inhibit detrimental ATP depletion during simulated ischemic conditions without affecting ATP production under normal respiratory conditions.^{[1][3]} These application notes provide detailed protocols for assaying the effect of **BMS-199264** on mitochondrial respiration, enabling researchers to investigate its potential therapeutic applications and further understand the intricate regulation of mitochondrial function.

Mechanism of Action

BMS-199264 selectively inhibits the F1F0-ATP hydrolase activity, which is pronounced during periods of cellular stress like ischemia. It does not inhibit the forward ATP synthase activity, which is crucial for cellular energy production under aerobic conditions.[1][2][3] This selective inhibition makes it a superior tool compared to non-selective inhibitors like oligomycin, which inhibit both ATP synthesis and hydrolysis.

Data Presentation

The following table summarizes the quantitative effects of **BMS-199264** on the synthase and hydrolase activities of F1F0-ATP synthase in submitochondrial particles.

Treatment	F1F0-ATP Synthase Activity (nmol ATP/min/mg protein)	F1F0-ATP Hydrolase Activity (nmol ATP hydrolyzed/min/mg protein)	Reference
Vehicle (Control)	230 ± 20	350 ± 30	[Grover et al., 2004]
BMS-199264 (1 µM)	220 ± 20 (no significant change)	150 ± 20 (significant inhibition)	[Grover et al., 2004]
Oligomycin (1 µg/ml)	20 ± 5 (significant inhibition)	30 ± 5 (significant inhibition)	[Grover et al., 2004]

Experimental Protocols

Here, we provide detailed protocols for three key experiments to assess the impact of **BMS-199264** on mitochondrial function:

- High-Resolution Respirometry: To measure oxygen consumption rates (OCR) and assess the effect on different respiratory states.
- Mitochondrial Membrane Potential Assay: To determine the effect on the mitochondrial membrane potential, which is maintained by the proton gradient.
- ATP Production Assay: To directly measure the impact on cellular ATP levels.

High-Resolution Respirometry using Seahorse XF Analyzer

This protocol describes the use of an Agilent Seahorse XF Analyzer to measure the effect of **BMS-199264** on the key parameters of mitochondrial respiration.

Materials:

- Seahorse XF Analyzer (e.g., XFe96 or XF24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution
- Cell culture medium
- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
- **BMS-199264**
- Oligomycin
- FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
- Rotenone/Antimycin A mixture
- Cells of interest

Protocol:

- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- Cartridge Hydration:

- Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ 37°C incubator.
- Compound Preparation:
 - Prepare stock solutions of **BMS-199264**, oligomycin, FCCP, and rotenone/antimycin A in a suitable solvent (e.g., DMSO).
 - On the day of the assay, dilute the compounds to their final working concentrations in Seahorse XF Base Medium.
- Assay Setup:
 - Remove the cell culture medium from the cell plate and wash twice with pre-warmed Seahorse XF Base Medium.
 - Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
 - Place the cell plate in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.
 - Load the injection ports of the hydrated sensor cartridge with the compound solutions (**BMS-199264**, oligomycin, FCCP, and rotenone/antimycin A).
- Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the assay.
 - The assay protocol should consist of sequential injections:
 - Injection A: Vehicle or **BMS-199264** (to measure its effect on basal respiration).
 - Injection B: Oligomycin (to measure ATP-linked respiration and proton leak).
 - Injection C: FCCP (to measure maximal respiration and spare respiratory capacity).

- Injection D: Rotenone/Antimycin A (to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption).
- Data Analysis:
 - After the run, normalize the OCR data to cell number or protein concentration.
 - Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP Production-linked OCR, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.^{[7][8]}

Expected Results with **BMS-199264**:

- Basal Respiration: No significant change is expected as **BMS-199264** does not inhibit ATP synthesis-linked respiration.
- ATP Production-linked OCR: No significant change is expected.
- Proton Leak: No significant change is expected.
- Maximal Respiration: No significant change is expected.
- Spare Respiratory Capacity: No significant change is expected.

The primary effect of **BMS-199264** would be observed under conditions that induce ATP hydrolysis, which are not part of a standard mitochondrial stress test. A custom assay protocol would be needed to simulate ischemia (e.g., by inhibiting the electron transport chain with rotenone/antimycin A and then observing the rate of ATP depletion).

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

- TMRE

- FCCP (as a positive control for depolarization)

- **BMS-199264**

- Cell culture medium
- Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader

Protocol:

- Cell Seeding:
 - Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
- Compound Treatment:
 - Treat the cells with **BMS-199264** at the desired concentration for the desired time. Include a vehicle control and a positive control treated with FCCP (e.g., 10 μ M for 10 minutes).
- TMRE Staining:
 - Add TMRE to the cell culture medium to a final concentration of 50-100 nM and incubate for 20-30 minutes at 37°C.
- Imaging or Plate Reading:
 - Wash the cells with pre-warmed PBS or cell culture medium.
 - Acquire images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm).
 - Alternatively, measure the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Quantify the fluorescence intensity of the TMRE signal. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Expected Results with **BMS-199264**:

- Under normal conditions, **BMS-199264** is not expected to significantly alter the mitochondrial membrane potential.
- Under conditions of simulated ischemia (e.g., after treatment with an ETC inhibitor), **BMS-199264** is expected to prevent the hyperpolarization that can result from the reverse action of ATP synthase.[9]

ATP Production Assay

This protocol describes the use of a commercially available luciferin/luciferase-based ATP assay kit to measure cellular ATP levels.

Materials:

- ATP Assay Kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
- **BMS-199264**
- Oligomycin (as a positive control for ATP synthesis inhibition)
- Cells of interest
- White, opaque 96-well plates
- Luminometer

Protocol:

- Cell Seeding and Treatment:
 - Seed cells in a white, opaque 96-well plate and allow them to adhere.
 - Treat the cells with **BMS-199264** at various concentrations. Include a vehicle control and a positive control treated with oligomycin.
- Induction of Ischemia (Optional):

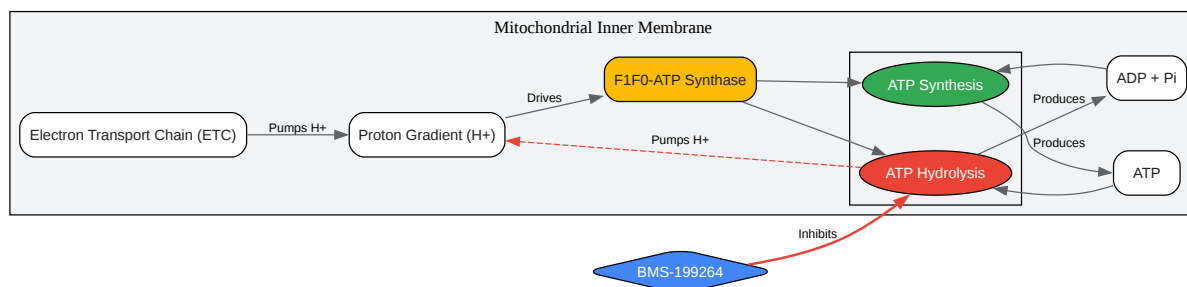
- To specifically assay the effect on ATP hydrolysis, you can simulate ischemia by treating the cells with an ETC inhibitor (e.g., rotenone and antimycin A) for a short period before ATP measurement.
- ATP Measurement:
 - Lyse the cells according to the ATP assay kit manufacturer's instructions.
 - Add the luciferase reagent to the cell lysates.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Generate an ATP standard curve to calculate the ATP concentration in the samples.
 - Normalize the ATP levels to the protein concentration of each sample.

Expected Results with **BMS-199264**:

- Under normal conditions, **BMS-199264** should not significantly affect cellular ATP levels.
- Under simulated ischemic conditions, **BMS-199264** is expected to prevent the rapid depletion of ATP, resulting in higher ATP levels compared to the vehicle-treated control.^{[3][4]}

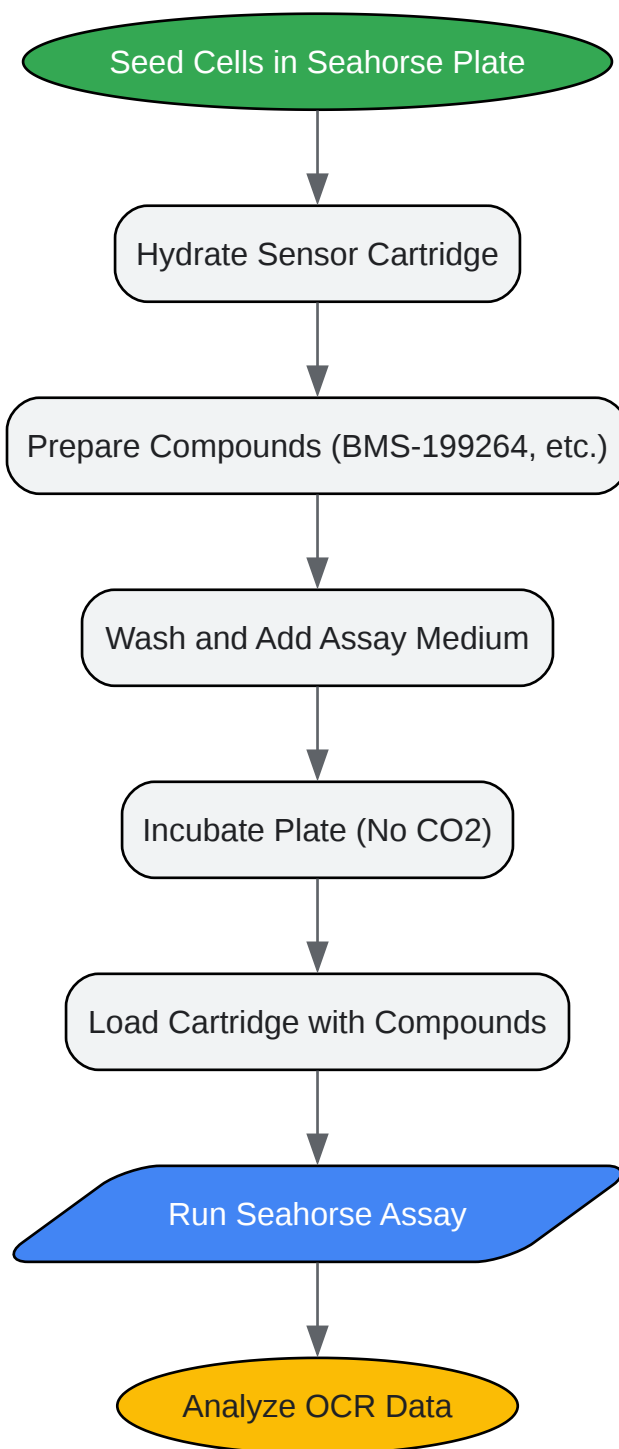
Visualizations

The following diagrams illustrate key concepts and workflows related to the action of **BMS-199264**.



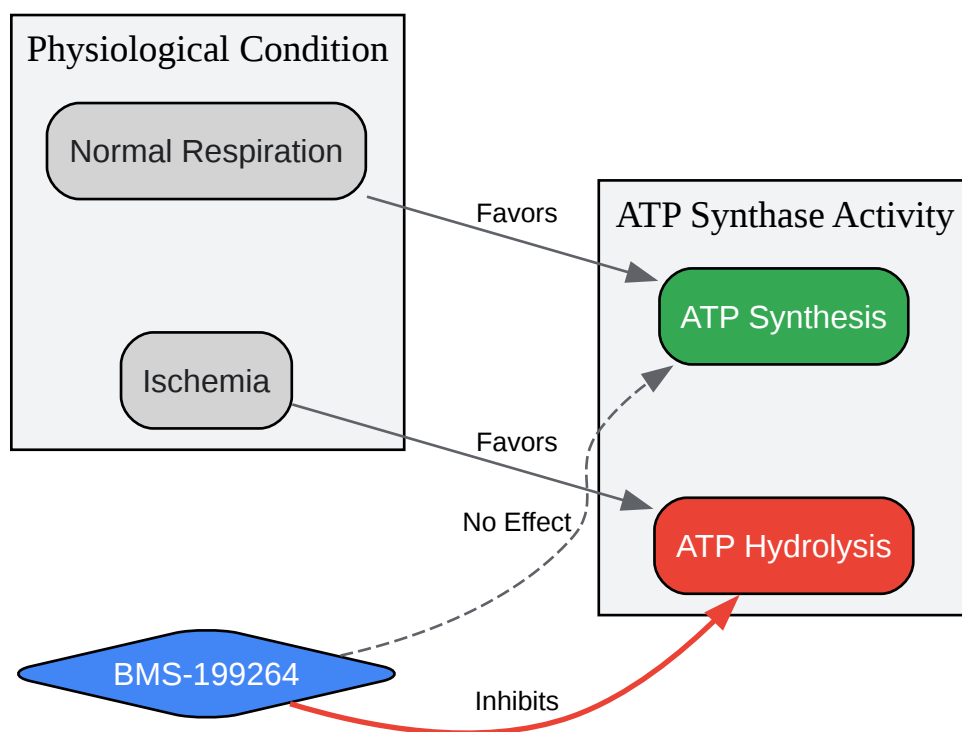
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Caption: Signaling pathway of F1F0-ATP Synthase and the inhibitory action of **BMS-199264**.



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Caption: Experimental workflow for a Seahorse XF high-resolution respirometry assay.



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Caption: Logical relationship of **BMS-199264**'s selective inhibition under different physiological conditions.

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